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Compound of Interest

Compound Name: 3-chloro-N-methylaniline

Cat. No.: B1345671 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-chloro-N-methylaniline, a key intermediate in the synthesis of various organic compounds.

The document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data
The following sections present the available and expected spectroscopic data for 3-chloro-N-
methylaniline, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 3-chloro-N-methylaniline provide detailed information about its

proton and carbon framework.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the

molecule. The data presented here was obtained in deuterated chloroform (CDCl₃) at 400 MHz.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.12 t 8.0 Ar-H

6.70 dt 19.9, 10.0 Ar-H

6.65 - 6.55 m - Ar-H

6.50 dd 8.1, 2.0 Ar-H

3.82 s - N-H

2.84 s - N-CH₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule. The following data was acquired in CDCl₃ at 101 MHz.

Chemical Shift (δ) ppm Assignment

150.33 C-N

134.90 C-Cl

130.02 Ar-C

116.86 Ar-C

111.76 Ar-C

110.73 Ar-C

30.41 N-CH₃

Infrared (IR) Spectroscopy
While a detailed experimental IR spectrum with a full peak list for 3-chloro-N-methylaniline is

not readily available in the searched literature, its characteristic absorption bands can be

predicted based on the functional groups present. As a secondary aromatic amine, the

following peaks are expected:
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (CH₃)

~1600 Strong Aromatic C=C bending

~1500 Strong Aromatic C=C bending

~1320 Strong C-N stretch

800-750 Strong
C-H out-of-plane bending

(meta-substitution)

~700 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

GC-MS Data

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-chloro-N-methylaniline
has been reported.

m/z (experimental) m/z (calculated) Assignment

141.03 141.53 [M]⁺ (Molecular Ion)

The mass spectrum is expected to show a prominent molecular ion peak at m/z 141 and an

isotope peak at m/z 143 with an intensity of approximately one-third of the molecular ion peak,

which is characteristic of the presence of a chlorine atom. Common fragmentation pathways for

N-methylanilines include the loss of the methyl group and cleavage of the aromatic ring.

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 3-chloro-N-
methylaniline.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 3-chloro-N-methylaniline.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16.

Relaxation delay: 1.0 s.

Acquisition time: 4.0 s.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024.

Relaxation delay: 2.0 s.

Acquisition time: 1.5 s.

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26

ppm for ¹H and δ = 77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of liquid 3-chloro-N-methylaniline between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) or transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

A background spectrum of the empty accessory is recorded prior to the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 3-chloro-N-methylaniline (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.

For GC-MS analysis, the sample is injected directly into the gas chromatograph.

Instrumentation and Data Acquisition:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: A non-polar capillary column (e.g., DB-5ms).
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Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

Mass Range: m/z 40-400.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-chloro-N-methylaniline.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-chloro-N-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345671#spectroscopic-data-of-3-chloro-n-
methylaniline-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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